![molecular formula C10H10N2O3S B4332792 6,7-dimethyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate](/img/structure/B4332792.png)
6,7-dimethyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate
Overview
Description
6,7-dimethyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound, followed by cyclization and acetylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6,7-dimethyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or therapeutic agents, particularly in the treatment of diseases where thiazole-containing compounds have shown efficacy.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole share structural similarities with 6,7-dimethyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate.
Pyridine derivatives: Compounds like 2,6-dimethylpyridine and 3-acetylpyridine also exhibit structural features similar to the pyridine ring in the compound.
Uniqueness
What sets this compound apart is its fused thiazole-pyridine structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(6,7-dimethyl-2-oxo-3H-[1,3]thiazolo[4,5-b]pyridin-5-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-4-5(2)9(15-6(3)13)11-8-7(4)16-10(14)12-8/h1-3H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANCSZMILMZGBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1SC(=O)N2)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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